SPI009 Achieves up to 10⁶-Fold Persister Reduction in Combination with Antibiotics Versus Ofloxacin Alone—Outperforming All Structural Analogs in the SPI Series
SPI009, in combination with mechanistically distinct classes of antibiotics, reduced the number of P. aeruginosa persisters by up to 10⁶-fold (1,000,000-fold) in both laboratory strains and clinical isolates [1]. This represents a massive amplification of anti-persister activity compared to treatment with the antibiotic ofloxacin alone, which leaves a substantial persister fraction intact. Among the structurally related SPI series, SPI009 was the most potent analog, producing an approximately 7,200-fold persister reduction at 200 µM relative to ofloxacin alone, surpassing SPI001 (the parent hit), SPI015, and SPI016 [1]. This quantitative superiority is directly attributable to the unique phenethyl substitution on the R4 position, absent in all other analogs.
| Evidence Dimension | Fold reduction in P. aeruginosa persister fraction (combination therapy vs. antibiotic alone) |
|---|---|
| Target Compound Data | Up to 10⁶-fold (1,000,000-fold) reduction in persister numbers; ∼7,200-fold reduction at 200 µM SPI009 + ofloxacin 10 µg/mL vs. ofloxacin alone |
| Comparator Or Baseline | Ofloxacin alone (baseline); SPI001 (parent hit, lower fold reduction); SPI015 and SPI016 (less active analogs) |
| Quantified Difference | SPI009: 10⁶-fold total reduction; ∼7,200-fold relative to ofloxacin alone; SPI001, SPI015, SPI016: significantly lower fold reductions (exact values not reported for all, but P < 0.0001 for SPI009 superiority) |
| Conditions | Stationary-phase P. aeruginosa PA14 and clinical isolates; ofloxacin 10 µg/mL; SPI009 200 µM (68 µg/mL); viable cell counting after 5 h treatment |
Why This Matters
This fold reduction quantifiably establishes SPI009 as the most potent anti-persister compound in its structural class, making it essential for any research program requiring maximal persister eradication in P. aeruginosa models.
- [1] Liebens V, Defraine V, Van der Leyden A, et al. Identification of 1-((2,4-Dichlorophenethyl)Amino)-3-Phenoxypropan-2-ol, a Novel Antibacterial Compound Active against Persisters of Pseudomonas aeruginosa. Antimicrob Agents Chemother. 2017;61(9):e00836-17. doi:10.1128/AAC.00836-17 View Source
